molecular formula C15H13N B14133070 1-Methyl-5-phenyl-1H-indole

1-Methyl-5-phenyl-1H-indole

Cat. No.: B14133070
M. Wt: 207.27 g/mol
InChI Key: VVRNFPHDMFNKOO-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-indole is a heterocyclic aromatic organic compound It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with acetophenone under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-phenyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 1-Methyl-2-phenylindole
  • 1-Methyl-3-phenylindole
  • 1-Methyl-4-phenylindole

Comparison: 1-Methyl-5-phenyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities to receptors or enzymes, leading to distinct pharmacological profiles .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the field of chemistry and beyond.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-methyl-5-phenylindole

InChI

InChI=1S/C15H13N/c1-16-10-9-14-11-13(7-8-15(14)16)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

VVRNFPHDMFNKOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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